2,4-Difluoro-N-methoxy-N-methylbenzamide
Overview
Description
2,4-Difluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and the amide nitrogen is substituted with methoxy and methyl groups
Scientific Research Applications
2,4-Difluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Safety and Hazards
As an organic compound, “2,4-Difluoro-N-methoxy-N-methylbenzamide” should be handled with care. Direct contact with skin and eyes should be avoided, and inhalation of gas or dust should be prevented. Protective gloves and goggles should be worn, and adequate ventilation should be ensured during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzoic acid.
Amidation: The carboxylic acid group of 2,4-difluorobenzoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with N-methoxy-N-methylamine.
Reaction Conditions: The amidation reaction is usually carried out under anhydrous conditions and may require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Bulk Synthesis: Large quantities of 2,4-difluorobenzoic acid and N-methoxy-N-methylamine.
Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and N-methoxy-N-methylamine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) with heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Hydrolysis Products: 2,4-difluorobenzoic acid and N-methoxy-N-methylamine.
Oxidation Products: Oxidized derivatives of the benzamide structure.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-N-methoxy-N-methylbenzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzamide: Lacks the methoxy and methyl substitutions on the amide nitrogen.
N-Methoxy-N-methylbenzamide: Lacks the fluorine substitutions on the benzene ring.
2,4-Difluoro-N-methylbenzamide: Lacks the methoxy group on the amide nitrogen.
Uniqueness
2,4-Difluoro-N-methoxy-N-methylbenzamide is unique due to the combination of fluorine substitutions on the benzene ring and the methoxy and methyl groups on the amide nitrogen. This unique structure can impart specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSEXHZQHZWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593082 | |
Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198967-25-8 | |
Record name | 2,4-Difluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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